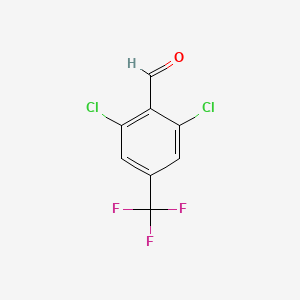

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3Cl2F3O It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorotoluene.

Oxidation: The final step involves the oxidation of the methyl group to an aldehyde using an oxidizing agent like chromium trioxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, sodium ethoxide.

Major Products Formed

Oxidation: 2,6-Dichloro-4-(trifluoromethyl)benzoic acid.

Reduction: 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichloro-4-(trifluoromethyl)benzaldehyde

- 2,6-Dichloro-4-(trifluoromethyl)benzoic acid

- 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol

Uniqueness

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties

Biologische Aktivität

2,6-Dichloro-4-(trifluoromethyl)benzaldehyde (DCFB) is an aromatic aldehyde notable for its unique chemical structure, which includes two chlorine atoms and a trifluoromethyl group attached to a benzene ring. This compound has attracted attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.

DCFB has the molecular formula CHClFO and a molecular weight of 243.01 g/mol. The synthesis typically involves the oxidation of 2,6-dichlorotoluene using agents such as chromium trioxide or potassium permanganate to convert the methyl group into an aldehyde .

Antimicrobial Properties

Research indicates that DCFB exhibits significant antimicrobial activity. In a study assessing various substituted benzaldehydes, DCFB demonstrated potent inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the formation of covalent bonds between the aldehyde group and nucleophilic sites on microbial proteins, disrupting essential cellular functions .

Antifungal Activity

In addition to its antibacterial properties, DCFB has shown antifungal activity against Candida albicans. The compound's trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and increased bioavailability in fungal cells .

Enzyme Inhibition

DCFB's biological activity extends to enzyme inhibition. It has been studied as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibitors of XO are important for managing conditions like gout. Molecular docking studies suggest that DCFB interacts with the active site of XO through hydrophobic interactions and hydrogen bonding, leading to reduced enzyme activity .

Case Studies

- Antimicrobial Activity Study : A recent investigation evaluated the efficacy of DCFB against various pathogens. The study found that DCFB inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for different strains.

- Xanthine Oxidase Inhibition : Another study focused on the inhibitory effects of DCFB on XO activity. Results indicated that DCFB reduced XO activity by approximately 70% at a concentration of 50 µM, demonstrating its potential as a therapeutic agent for gout management .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Key Findings |

|---|---|---|---|

| 2,4-Dichloro-4-(trifluoromethyl)benzaldehyde | Structure | Moderate antimicrobial | Less effective than DCFB |

| 2,6-Dichloro-4-(trifluoromethyl)benzoic acid | Structure | Antimicrobial | Similar efficacy but less lipophilic |

| 2,6-Dichloro-4-(trifluoromethyl)benzyl alcohol | Structure | Low antimicrobial | Reduced activity compared to DCFB |

The biological activity of DCFB can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to its reactive aldehyde group. The trifluoromethyl group enhances the compound's hydrophobicity, facilitating interactions with lipid membranes and improving bioavailability .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZGUWRKKZYYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564106 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118754-52-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.